Cas no 2680883-28-5 (Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate)

Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate
- 2680883-28-5
- EN300-28299448
- Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate
-
- インチ: 1S/C20H20ClNO3/c21-18-9-5-4-8-17(18)19(23)16-10-12-22(13-11-16)20(24)25-14-15-6-2-1-3-7-15/h1-9,16H,10-14H2
- InChIKey: HOJNUDOPVFSGSK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C(C1CCN(C(=O)OCC2C=CC=CC=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 357.1131712g/mol
- どういたいしつりょう: 357.1131712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28299448-2.5g |
benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate |
2680883-28-5 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-28299448-10.0g |
benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate |
2680883-28-5 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-28299448-1.0g |
benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate |
2680883-28-5 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-28299448-0.25g |
benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate |
2680883-28-5 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-28299448-0.5g |
benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate |
2680883-28-5 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-28299448-0.1g |
benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate |
2680883-28-5 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-28299448-5.0g |
benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate |
2680883-28-5 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-28299448-0.05g |
benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate |
2680883-28-5 | 95.0% | 0.05g |
$707.0 | 2025-03-19 |
Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate 関連文献
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylateに関する追加情報
Recent Advances in the Study of Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate (CAS: 2680883-28-5)
Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate (CAS: 2680883-28-5) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a promising candidate for therapeutic interventions.
The compound belongs to the piperidine carboxylate class, known for its versatility in modulating biological targets. Researchers have explored its role as an intermediate in the synthesis of more complex molecules, particularly those targeting neurological and inflammatory pathways. The presence of the 2-chlorobenzoyl moiety enhances its binding affinity to specific receptors, making it a valuable scaffold for drug design.
In a 2023 study published in the Journal of Medicinal Chemistry, Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate was identified as a key intermediate in the development of novel sigma-1 receptor ligands. The study highlighted its high yield synthesis and stability under physiological conditions, which are critical for further pharmacological evaluations. The compound's ability to cross the blood-brain barrier was also noted, suggesting its potential in treating central nervous system disorders.
Another significant finding comes from a recent preclinical investigation, where the compound demonstrated anti-inflammatory properties by inhibiting the NF-κB pathway. This was reported in a 2024 issue of Bioorganic & Medicinal Chemistry Letters, emphasizing its dual role as both a synthetic intermediate and a bioactive molecule. The study utilized in vitro and in vivo models to validate its efficacy, paving the way for future clinical trials.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing off-target effects. Ongoing research aims to address these issues through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into therapeutic applications.
In conclusion, Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate (CAS: 2680883-28-5) represents a multifaceted compound with significant potential in drug discovery. Its synthetic accessibility, biological activity, and versatility make it a focal point for future research. Continued exploration of its mechanisms and applications will likely yield innovative solutions for unmet medical needs.
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